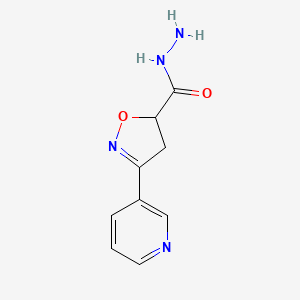

3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide

Description

3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide is a heterocyclic compound featuring a dihydroisoxazole core fused with a pyridine ring and a carbohydrazide functional group. Its molecular formula is C₉H₁₀N₄O₂, though derivatives like N-(4-Chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS: 478064-66-3) exhibit extended structures with substituents such as chlorophenyl groups .

Properties

IUPAC Name |

3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-12-9(14)8-4-7(13-15-8)6-2-1-3-11-5-6/h1-3,5,8H,4,10H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYQCOLGPRZZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CN=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170233 | |

| Record name | 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672949-71-2 | |

| Record name | 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672949-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide typically involves the reaction of 3-pyridinecarboxaldehyde with hydrazine derivatives under specific conditions. One common method includes the cyclization of the intermediate hydrazone with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Comparative Analysis

Electronic and Steric Effects

- Pyridinyl vs. The trimethoxyphenyl group () increases electron density, enhancing interactions with hydrophobic pockets .

- Chlorophenyl Substituent : The 4-chlorophenyl derivative () exhibits higher lipophilicity (ClogP ~2.8) compared to the base structure (ClogP ~1.2), likely improving blood-brain barrier penetration but raising toxicity concerns .

Solubility and Stability

- Ester vs. Hydrazide Functional Groups : The ethyl ester in ’s compound enhances aqueous solubility (logS ≈ -3.5) compared to carbohydrazide derivatives (logS ≈ -4.2), which may influence bioavailability .

- Solid Forms : Crystalline forms of fluorophenyl-isoxazole derivatives () demonstrate improved thermal stability (melting point >200°C), suggesting advantages in formulation .

Biological Activity

The compound 3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide , with CAS number 672949-71-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to elucidate its pharmacological profile.

- Molecular Formula : C9H10N4O2

- Molecular Weight : 194.20 g/mol

- CAS Number : 672949-71-2

Research indicates that this compound exhibits significant activity against various biological targets. The compound is believed to interact with specific enzymes and receptors, influencing pathways related to neuroprotection and anti-inflammatory responses.

Inhibition Studies

One of the notable activities of this compound is its inhibition of monoamine oxidase (MAO), particularly MAO-B. A study involving molecular docking simulations demonstrated that the compound binds effectively to the active site of MAO-B, influencing key residues such as TYR:435 and CYS:172, which are critical for enzyme activity .

Neuroprotective Effects

The compound has shown potential neuroprotective effects in various experimental models. In vitro studies demonstrated that it could reduce oxidative stress and promote neuronal survival under conditions mimicking neurodegenerative diseases.

Anti-inflammatory Activity

In addition to its neuroprotective properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in activated microglial cells, suggesting a role in modulating neuroinflammation .

Study 1: Neuroprotection in Animal Models

In a study published in Journal of Neurochemistry, researchers evaluated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated that treatment with this compound significantly improved motor function and reduced dopaminergic neuron loss compared to controls .

Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in vitro. The findings revealed that it effectively inhibited the expression of TNF-alpha and IL-6 in activated microglia, highlighting its potential therapeutic application in neurodegenerative disorders characterized by inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| MAO-B Inhibition | Significant | |

| Neuroprotection | High | |

| Anti-inflammatory | Moderate |

Table 2: Molecular Docking Results

| Residue | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| TYR:435 | Hydrogen Bond | -7.8 |

| CYS:172 | Van der Waals | -6.5 |

| GLN:206 | Electrostatic | -5.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.